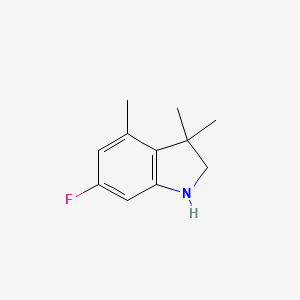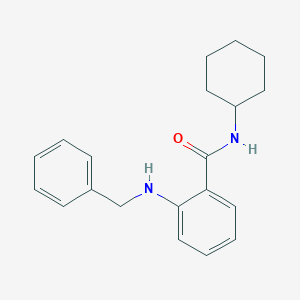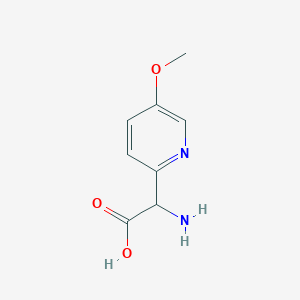![molecular formula C14H18N2O4 B13084607 1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B13084607.png)
1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family. This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to a dihydropyridine ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through a series of cyclization reactions involving appropriate starting materials such as substituted pyridines and pyrroles.
Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the diester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine or pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce reduced pyridine or pyrrole derivatives.
Applications De Recherche Scientifique
1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate: This compound has a similar structure but with different substitution patterns.
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Another related compound with a simpler structure.
Uniqueness
1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities.
Propriétés
IUPAC Name |
1-O-tert-butyl 5-O-methyl 2,3-dihydropyrrolo[2,3-b]pyridine-1,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-6-5-9-7-10(12(17)19-4)8-15-11(9)16/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVJANWGIUJAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1N=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)
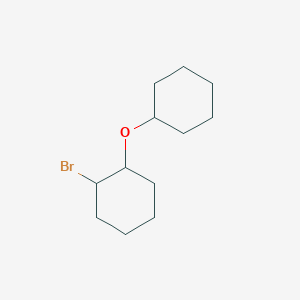
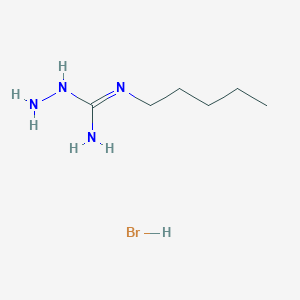

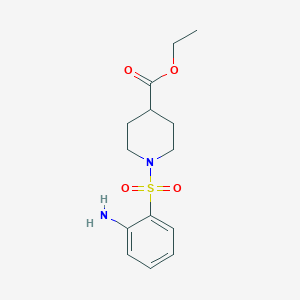
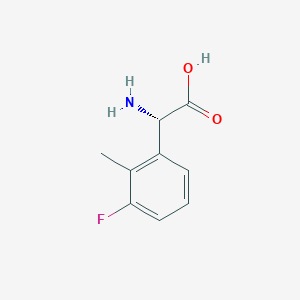
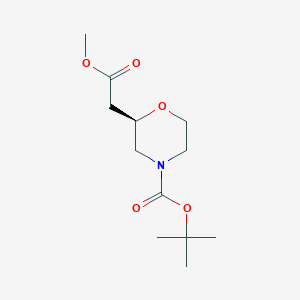


![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13084571.png)
